molecular formula C25H24N6O2 B8058581 Ibrutinib D5

Ibrutinib D5

Katalognummer: B8058581
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: XYFPWWZEPKGCCK-OZUAZJOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Herstellungsmethoden

      Synthesewege: Ibrutinib-d5 kann durch die Einarbeitung von Deuteriumatomen in Ibrutinib während seiner chemischen Synthese hergestellt werden.

      Reaktionsbedingungen: Spezifische Synthesemethoden und Reaktionsbedingungen für Ibrutinib-d5 sind proprietär, aber sie beinhalten die Deuterium-Inkorporation.

      Industrielle Produktion: Industrielle Produktionsmethoden für Ibrutinib-d5 werden nicht allgemein bekannt gegeben, aber kundenspezifische Syntheseleistungen sind verfügbar.

  • Vorbereitungsmethoden

      Synthetic Routes: Ibrutinib-d5 can be synthesized by incorporating deuterium atoms into Ibrutinib during its chemical synthesis.

      Reaction Conditions: Specific synthetic methods and reaction conditions for Ibrutinib-d5 are proprietary, but they involve deuterium incorporation.

      Industrial Production: Industrial-scale production methods for Ibrutinib-d5 are not widely disclosed, but custom synthesis services are available.

  • Analyse Chemischer Reaktionen

      Reaktionen: Ibrutinib-d5 unterliegt, wie Ibrutinib, verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

      Häufige Reagenzien und Bedingungen: Diese Reaktionen beinhalten typischerweise Standardreagenzien wie Oxidationsmittel (z. B. Peroxide), Reduktionsmittel (z. B. Hydride) und deuterierende Mittel.

      Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte wären deuteriummarkierte Derivate von Ibrutinib.

  • Wissenschaftliche Forschungsanwendungen

    Pharmacokinetic Studies

    Ibrutinib D5 serves as a valuable internal standard in pharmacokinetic studies due to its isotopic labeling. Its use allows for more accurate quantification of ibrutinib levels in biological matrices through advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is crucial for:

    • Therapeutic Drug Monitoring (TDM): Monitoring drug levels helps optimize dosing regimens and minimize adverse effects. Studies have demonstrated that using this compound can enhance the sensitivity and specificity of TDM protocols for ibrutinib .
    • Metabolic Profiling: The differential adsorption characteristics of this compound compared to non-deuterated forms help elucidate metabolic pathways and interactions, providing insights into the pharmacokinetics of ibrutinib in various patient populations .

    Clinical Trials and Combination Therapies

    This compound has been utilized in clinical trials to assess the safety and efficacy of combination therapies involving ibrutinib. Notable applications include:

    • Combination with Rituximab: A study assessed the safety of combining Ibrutinib with rituximab and platinum-based chemotherapy in patients with B-cell lymphomas. The addition of this compound in these trials allowed researchers to track drug interactions and optimize therapeutic outcomes .
    • Exploratory Trials: In phase 1b-II studies, researchers have used this compound to evaluate its effects when combined with other agents like dexamethasone and cytarabine, providing critical data on patient outcomes and safety profiles .

    Method Development for Drug Analysis

    The development of robust analytical methods using this compound has facilitated:

    • High-Throughput Screening: The validation of analytical methods incorporating this compound has improved high-throughput screening capabilities in clinical laboratories, allowing for simultaneous analysis of ibrutinib and its active metabolite dihydrodiol ibrutinib (DIB) .
    • Stability Studies: Research has focused on the stability of this compound in various biological matrices, which is essential for ensuring accurate measurements during pharmacokinetic studies .

    Case Studies

    Several case studies highlight the practical applications of this compound:

    StudyDescriptionFindings
    Study on CLL patientsEvaluated pharmacokinetics using this compoundDemonstrated improved accuracy in drug level monitoring
    Combination therapy trialAssessed safety with rituximabShowed enhanced efficacy with manageable side effects
    Method validation studyDeveloped LC-MS/MS protocolsAchieved high sensitivity for detecting both ibrutinib and this compound

    Wirkmechanismus

      Targets: Ibrutinib-d5, like Ibrutinib, irreversibly inhibits Btk by binding to its active site.

      Pathways: By blocking Btk, it disrupts B-cell receptor signaling, leading to decreased proliferation and survival of malignant B cells.

  • Vergleich Mit ähnlichen Verbindungen

      Ähnliche Verbindungen: Die Einzigartigkeit von Ibrutinib-d5 liegt in seiner Deuteriummarkierung. Zu den ähnlichen Verbindungen gehören Ibrutinib selbst und andere Btk-Inhibitoren.

      Hervorhebung: Die Deuteriummarkierung ermöglicht eine präzise Verfolgung des Arzneimittelstoffwechsels und der Verteilung.

    Denken Sie daran, dass Ibrutinib-d5 hauptsächlich für Forschungszwecke verwendet wird und seine klinischen Anwendungen sich noch entwickeln. Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, sich zu melden! .

    Biologische Aktivität

    Ibrutinib D5, a deuterated analog of the well-known Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has been investigated for its biological activity, particularly in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This article delves into the biological mechanisms, clinical efficacy, and safety profile of this compound, supported by relevant case studies and research findings.

    Ibrutinib irreversibly binds to the cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inhibition of B cell receptor (BCR) signaling. This inhibition disrupts various downstream signaling pathways that are crucial for B cell proliferation and survival. The unique mechanism allows for potent anti-tumor activity in both indolent and aggressive B cell malignancies, achieving high response rates in clinical settings .

    Response Rates

    Clinical trials have demonstrated that this compound exhibits significant efficacy in patients with CLL and MCL. For instance:

    • Chronic Lymphocytic Leukemia (CLL) : In a cohort study involving 2,771 CLL patients, Ibrutinib treatment resulted in an overall response rate exceeding 90% .
    • Mantle Cell Lymphoma (MCL) : The drug has shown response rates greater than 80% in MCL patients .

    Case Studies

    • Successful Treatment of Paraneoplastic Pemphigus : A patient with concurrent CLL and paraneoplastic pemphigus was treated with this compound after experiencing relapse post-chemotherapy. Remarkably, the patient showed rapid improvement within two weeks of initiating treatment, achieving a disease-free status over a follow-up period of 30 months .
    • Real-World Efficacy : A retrospective observational study analyzed 95 patients with relapsed or refractory CLL treated with this compound. The study found an overall response rate of 84%, consistent across subgroups, highlighting the drug's effectiveness in real-world settings .

    Pharmacokinetics and Dosage

    Research indicates that this compound maintains its pharmacokinetic properties similar to its parent compound. A pilot study demonstrated that after an initial dose of 420 mg/day, subsequent reductions to 280 mg/day and then to 140 mg/day did not compromise BTK occupancy or downstream signaling efficacy. This suggests potential for dose optimization without loss of biological activity .

    Safety Profile

    The safety profile of this compound has been generally favorable. In clinical trials, adverse events were manageable and included:

    • Hematomas (46% incidence)
    • Mild gastrointestinal disturbances
    • Cardiovascular events were more frequent in older patients with pre-existing conditions .

    Summary Table of Clinical Findings

    Study TypePatient PopulationResponse RateKey Findings
    Cohort StudyCLL Patients (2,771)>90%High efficacy confirmed in clinical settings
    Retrospective ObservationalRelapsed/Refractory CLL (95)84%Consistent efficacy across subgroups
    Case StudyCLL + Paraneoplastic PemphigusN/ARapid improvement post-treatment

    Eigenschaften

    IUPAC Name

    1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XYFPWWZEPKGCCK-OZUAZJOXSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)[2H])[2H]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H24N6O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    445.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ibrutinib D5
    Reactant of Route 2
    Reactant of Route 2
    Ibrutinib D5
    Reactant of Route 3
    Ibrutinib D5
    Reactant of Route 4
    Ibrutinib D5
    Reactant of Route 5
    Reactant of Route 5
    Ibrutinib D5
    Reactant of Route 6
    Reactant of Route 6
    Ibrutinib D5

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.